Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with an alkyne. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloropyrimidine-5-carboxylate.
Alkylation: The 4-chloropyrimidine-5-carboxylate is then reacted with but-2-yn-1-amine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) with a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Ammonia (NH3) in ethanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, such as the NF-kB inflammatory pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
- Ethyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
- Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
Uniqueness
This compound is unique due to its specific alkyne substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(but-2-ynylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-12-9-8(10(14)15-2)6-11-7-13-9/h6-7H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
RZXYGMBRWHNECA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=NC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.